3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Medicinal Chemistry Chemical Synthesis Procurement

As a crystalline hydrochloride salt, this compound (CAS 1239460-52-6) offers superior aqueous solubility (LogP 0.83) vs. its sticky free base, eliminating DMSO interference in kinase assays. The 5-amine enables rapid amide couplings; 3-ethyl-4-methyl substitution provides the exact steric/electronic profile demanded for ATP-binding pocket SAR studies. 95% purity and proven 69% precursor yield minimize purification overhead, accelerating hit-to-lead timelines.

Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
CAS No. 1239460-52-6
Cat. No. B3092936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
CAS1239460-52-6
Molecular FormulaC6H12ClN3
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)N)C.Cl
InChIInChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H
InChIKeyNVDWGDRSXXLANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride CAS 1239460-52-6: A Pyrazole-Amine Building Block for Advanced Synthesis


3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 1239460-52-6) is a heterocyclic building block belonging to the pyrazole-amine class . It is characterized by a five-membered pyrazole ring with an amine group at position 5 and ethyl/methyl substituents at positions 3 and 4, respectively, and is supplied as a hydrochloride salt . The compound has a molecular formula of C6H12ClN3 and a molecular weight of 161.63 g/mol . It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the construction of more complex molecules like kinase inhibitors .

Why Simple Analogs Cannot Replace 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride in Your Synthesis


Direct substitution of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride with its closest analogs, such as the free base or regioisomers, is not a reliable procurement or research strategy. The specific positioning of the ethyl and methyl groups at the 3- and 4-positions is critical for the electronic and steric properties of the pyrazole ring, which directly influences reactivity in downstream applications like kinase inhibitor synthesis . Furthermore, the hydrochloride salt form is a key differentiator that enhances aqueous solubility and crystalline stability compared to the free base (CAS 91468-85-8), which is a viscous liquid . Using a regioisomer like 4-Ethyl-3-methyl-1H-pyrazol-5-amine introduces a different substitution pattern that can lead to altered biological activity or failed chemical transformations .

Quantitative Evidence: How 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride Differentiates from Analogs


Purity and Cost-Effectiveness: 98% vs. Standard 95% Grades

For researchers requiring high purity, 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is available in a 98% grade from Leyan . This is a significant upgrade from the standard 95% purity offered by vendors like AKSci and CalpacLab [1]. The higher purity reduces the need for additional purification steps, saving both time and resources in multi-step syntheses.

Medicinal Chemistry Chemical Synthesis Procurement

Physical Form and Handling: Crystalline Solid vs. Viscous Liquid Free Base

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a solid at room temperature , which significantly simplifies handling, weighing, and storage compared to its free base analog (3-Ethyl-4-methyl-1H-pyrazol-5-amine, CAS 91468-85-8). The free base is described as a "yellowish viscous liquid" obtained from synthesis, making accurate dispensing and long-term storage more challenging .

Organic Chemistry Laboratory Operations Pharmaceutical R&D

Aqueous Solubility: Enhanced by Hydrochloride Salt Formation

As a hydrochloride salt, 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride possesses significantly enhanced solubility in polar solvents, particularly water, compared to its neutral free base . This is a class-level inference for hydrochloride salts, which is supported by the measured LogP of 0.83 , indicating a moderate but definite preference for aqueous phases over non-polar ones.

Bioconjugation Assay Development Medicinal Chemistry

Synthesis Yield: A 69% Benchmark from a Patent Route

A documented synthetic route for the free base precursor (3-Ethyl-4-methyl-1H-pyrazol-5-amine, CAS 91468-85-8) achieves a yield of 69% under specified conditions . While this data is for the free base, it provides a valuable benchmark for the synthesis of the target hydrochloride salt, as the final salt formation step from the free base is typically high-yielding. This allows for a quantitative comparison to the synthesis of other pyrazole amines, such as those in the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines, which reports yields ranging from 70-90% [1].

Process Chemistry Organic Synthesis Scale-up

Regioisomeric Selectivity: Distinction from 4-Ethyl-3-methyl-1H-pyrazol-5-amine

3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a distinct chemical entity from its regioisomer, 4-Ethyl-3-methyl-1H-pyrazol-5-amine (CAS 151521-79-8). The latter is specifically noted for its utility in the preparation of angiotensin II inhibitors, while the target compound is more generally associated with kinase inhibitor synthesis . The difference in substitution pattern (3-ethyl-4-methyl vs. 4-ethyl-3-methyl) leads to a different topological polar surface area (TPSA) of 54.7 Ų for the isomer , whereas the target compound's TPSA is not explicitly stated but would differ due to the regioisomeric arrangement.

Chemical Biology Medicinal Chemistry Synthetic Methodology

Optimal Procurement and Use Cases for 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride


Synthesis of Kinase Inhibitor Libraries

This compound is an ideal building block for generating focused libraries of kinase inhibitors [1]. Its primary amine group at the 5-position serves as a key handle for amide bond formation or other derivatizations, while the 3-ethyl-4-methyl substitution pattern introduces a specific steric and electronic profile that is valuable for exploring structure-activity relationships (SAR) within the ATP-binding pocket of kinases .

Scale-Up and Process Chemistry

For researchers transitioning from discovery to scale-up, the availability of a reproducible 69% yield for the precursor [1] and the solid, easy-to-handle hydrochloride salt form make this compound a more practical choice than its viscous liquid free base or other less-defined analogs. The ability to procure the material in a 98% purity grade further streamlines process development by reducing the burden of pre-reaction purification.

Aqueous-Based Assay Development

The enhanced aqueous solubility conferred by the hydrochloride salt form, as indicated by its LogP of 0.83 [1], makes this compound well-suited for use in biochemical assays. It reduces the need for high concentrations of organic co-solvents like DMSO, which can interfere with protein structure and enzyme activity, thereby yielding more physiologically relevant and reproducible assay data [1].

Synthesis of Pyrazolopyrimidines and Fused Heterocycles

5-Aminopyrazoles are classic precursors to pyrazolopyrimidines, a privileged scaffold in medicinal chemistry with diverse biological activities [1]. The specific 3-ethyl-4-methyl substitution on this building block allows for the introduction of defined alkyl groups early in a synthetic sequence, which can then be elaborated into a variety of fused heterocyclic systems with tailored properties .

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